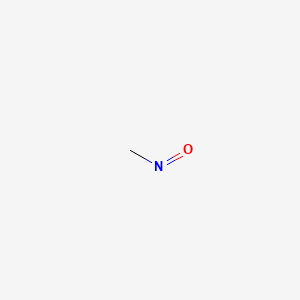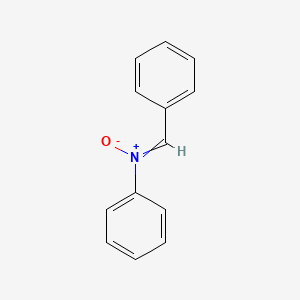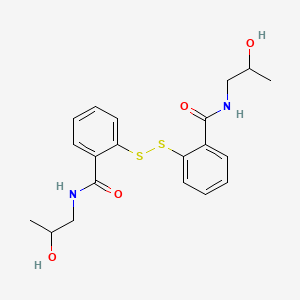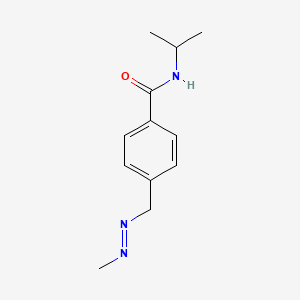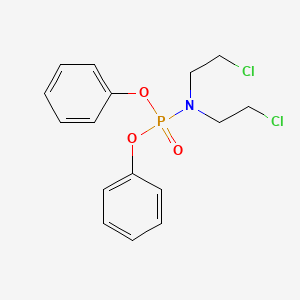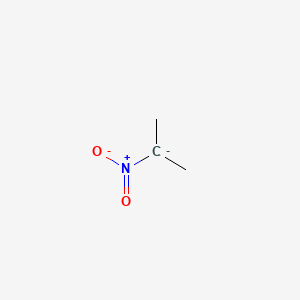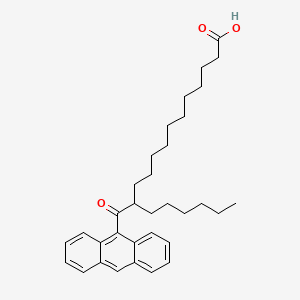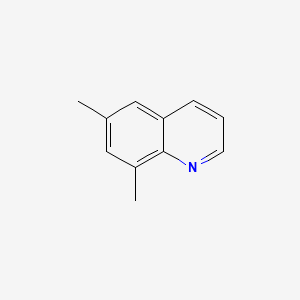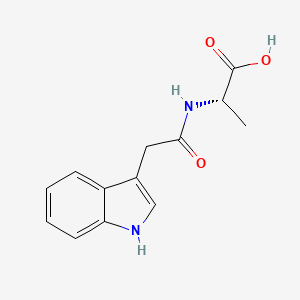
N-(3-Indolylacetyl)-L-alanine
Overview
Description
Indole-3-acetyl-L-alanine (N-(3-Indolylacetyl)-L-alanine) is a conjugate of indole-3-acetic acid (IAA) and the amino acid L-alanine. Indole-3-acetic acid is a naturally occurring auxin, a class of plant hormones that play a crucial role in the regulation of plant growth and development. The conjugation of indole-3-acetic acid with amino acids like L-alanine is a mechanism plants use to regulate the levels and activity of indole-3-acetic acid, ensuring proper growth and response to environmental stimuli .
Mechanism of Action
Target of Action
N-(3-Indolylacetyl)-L-alanine, also known as IAA-L-Ala, primarily targets the heme oxygenase-1 (HO-1) enzyme . HO-1 plays a crucial role in the body’s defense mechanism against oxidative stress . It is also involved in the induction of anti-inflammatory effects .
Mode of Action
IAA-L-Ala interacts with its target, HO-1, and induces its up-regulation . This up-regulation is observed in a dose-dependent manner under both normal and lipopolysaccharide (LPS)-stimulated conditions . The compound also neutralizes free radicals directly, suggesting a dual mode of action .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation and oxidative stress . By up-regulating HO-1, IAA-L-Ala can mitigate the LPS-triggered nuclear translocation of nuclear factor kappa B (NF-κB) p65, a key player in the inflammatory response . This results in the amelioration of LPS-induced expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), as well as the generation of reactive oxidative species (ROS) and nitric oxide (NO) .
Pharmacokinetics
For instance, its ability to neutralize free radicals and modulate inflammatory responses suggests it can effectively reach and interact with its cellular targets .
Result of Action
The action of IAA-L-Ala leads to molecular and cellular effects, primarily the alleviation of inflammatory responses and free radical generation . By inducing HO-1 and neutralizing free radicals, the compound can mitigate the expression of pro-inflammatory cytokines and the generation of ROS and NO .
Action Environment
The action, efficacy, and stability of IAA-L-Ala can be influenced by various environmental factors. For instance, the presence of LPS, a potent inducer of inflammation, can enhance the compound’s anti-inflammatory effects . .
Biochemical Analysis
Biochemical Properties
Indole-3-acetyl-L-alanine (IAA-L-Ala) participates in various biochemical reactions within plants. It interacts with specific enzymes, such as IAA-amino acid conjugate hydrolases, which hydrolyze the conjugate to release free IAA and L-alanine. One such enzyme, identified in the bacterium Arthrobacter ilicis D-50, exhibits unique substrate specificity for IAA-amino acid conjugates . These interactions are crucial for maintaining the homeostasis of free IAA levels in plants, thereby regulating growth and development processes.
Cellular Effects
Indole-3-acetyl-L-alanine (IAA-L-Ala) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The hydrolysis of IAA-L-Ala releases free IAA, which then participates in auxin signaling pathways, affecting processes such as cell elongation, division, and differentiation. Additionally, IAA-L-Ala may serve as a storage form of IAA, protecting it from oxidative degradation and ensuring a steady supply of the hormone when needed .
Molecular Mechanism
The molecular mechanism of Indole-3-acetyl-L-alanine (IAA-L-Ala) involves its hydrolysis by specific enzymes, leading to the release of free IAA and L-alanine. This process is mediated by IAA-amino acid conjugate hydrolases, which recognize and cleave the amide bond between IAA and L-alanine. The free IAA then binds to auxin receptors, initiating a cascade of events that result in changes in gene expression and cellular responses. These interactions are essential for the regulation of plant growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Indole-3-acetyl-L-alanine (IAA-L-Ala) change over time. The stability and degradation of IAA-L-Ala are influenced by various factors, including temperature, pH, and the presence of specific enzymes. Studies have shown that the hydrolysis of IAA-L-Ala can be induced in bacterial strains, leading to the production of IAA-amino acid conjugate hydrolases . Long-term effects on cellular function include sustained auxin signaling and regulation of growth processes.
Dosage Effects in Animal Models
The effects of Indole-3-acetyl-L-alanine (IAA-L-Ala) vary with different dosages in animal models. At low doses, IAA-L-Ala may promote growth and development by providing a steady supply of free IAA. At high doses, it may lead to toxic or adverse effects due to the accumulation of free IAA and its potential to disrupt normal cellular processes. Threshold effects observed in studies indicate that there is an optimal range of IAA-L-Ala concentration for beneficial effects .
Metabolic Pathways
Indole-3-acetyl-L-alanine (IAA-L-Ala) is involved in metabolic pathways related to auxin metabolism. It interacts with enzymes such as IAA-amino acid conjugate hydrolases, which catalyze the hydrolysis of IAA-L-Ala to release free IAA and L-alanine. This process is crucial for maintaining the balance of free IAA levels in plants, ensuring proper growth and development. Additionally, IAA-L-Ala may be involved in the storage and transport of IAA within plant tissues .
Transport and Distribution
Indole-3-acetyl-L-alanine (IAA-L-Ala) is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the movement of IAA-L-Ala to different cellular compartments, where it can be hydrolyzed to release free IAA. The localization and accumulation of IAA-L-Ala are essential for regulating the availability of free IAA and ensuring proper auxin signaling and response .
Subcellular Localization
The subcellular localization of Indole-3-acetyl-L-alanine (IAA-L-Ala) is influenced by targeting signals and post-translational modifications. These mechanisms direct IAA-L-Ala to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of IAA-L-Ala are dependent on its localization, as it needs to be in proximity to specific enzymes and receptors to participate in biochemical reactions and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Indole-3-acetyl-L-alanine can be synthesized through the conjugation of indole-3-acetic acid with L-alanine. This reaction typically involves the activation of the carboxyl group of indole-3-acetic acid, followed by its coupling with the amino group of L-alanine. Common reagents used for this activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Indole-3-acetyl-L-alanine undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation.
Hydrolysis: The compound can be hydrolyzed to release free indole-3-acetic acid and L-alanine.
Conjugation: It can further conjugate with other molecules, forming more complex derivatives that may have distinct biological activities.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using indole-3-acetyl-L-alanine hydrolase.
Oxidation: Oxidizing agents such as hydrogen peroxide or enzymatic oxidation using peroxidases.
Conjugation: Carbodiimides like DCC or DIC in the presence of catalysts like DMAP.
Major Products
Hydrolysis: Indole-3-acetic acid and L-alanine.
Oxidation: Oxidized derivatives of indole-3-acetyl-L-alanine.
Conjugation: More complex indole-3-acetic acid conjugates.
Scientific Research Applications
Indole-3-acetyl-L-alanine has several applications in scientific research, particularly in the fields of plant biology and biochemistry.
Plant Growth Regulation: It is used to study the regulation of auxin levels in plants and their impact on growth and development.
Stress Response: Research on indole-3-acetyl-L-alanine helps understand how plants respond to environmental stresses, such as drought and high salinity.
Metabolic Pathways: It is used to investigate the metabolic pathways involved in auxin conjugation and hydrolysis.
Agricultural Biotechnology:
Comparison with Similar Compounds
Indole-3-acetyl-L-alanine is one of several indole-3-acetic acid conjugates found in plants. Other similar compounds include:
Indole-3-acetyl-L-aspartate (IAA-Asp): Another indole-3-acetic acid conjugate that serves as a storage form of indole-3-acetic acid.
Indole-3-acetyl-L-glutamate (IAA-Glu): Similar to indole-3-acetyl-L-alanine, it is involved in the regulation of indole-3-acetic acid levels.
Indole-3-acetyl-L-leucine (IAA-Leu): Another conjugate that contributes to the active auxin pool in plants.
Indole-3-acetyl-L-alanine is unique in its specific interaction with L-alanine, which may confer distinct regulatory properties compared to other indole-3-acetic acid conjugates .
Properties
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(13(17)18)15-12(16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDCJLXTUCMFLF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349333 | |
| Record name | IAA-L-Ala | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-39-2 | |
| Record name | IAA-L-Ala | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(3-Indolylacetyl)-L-alanine (IAA-L-Ala) in cancer treatment?
A1: Recent studies suggest that pre-treatment serum levels of IAA-L-Ala could be a potential biomarker for predicting treatment efficacy in patients with advanced non-small-cell lung cancer (NSCLC) undergoing PD-1 inhibitor plus chemotherapy. [] Specifically, lower levels of IAA-L-Ala were associated with improved outcomes and longer progression-free survival (PFS) in these patients. [] This finding highlights the potential of IAA-L-Ala as a predictive biomarker for this specific treatment approach.
Q2: How does the role of this compound (IAA-L-Ala) differ across various plant species?
A2: While IAA-L-Ala shows promise as a potential biomarker in cancer treatment, it also plays a role in plant metabolism. Research indicates significant differences in the metabolic profiles of watermelon fruits (Citrullus spp.) with varying domestication statuses. [] IAA-L-Ala was identified as one of the main divergent metabolites contributing to the difference between cultivated watermelon fruits with different flesh colors. [] This highlights the diverse roles this compound can play across different biological contexts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


